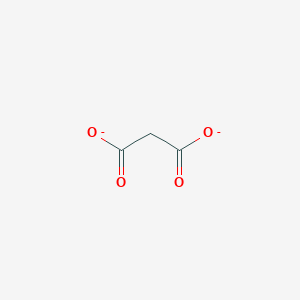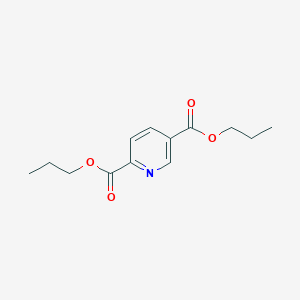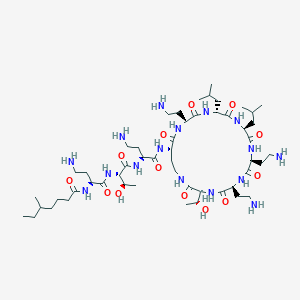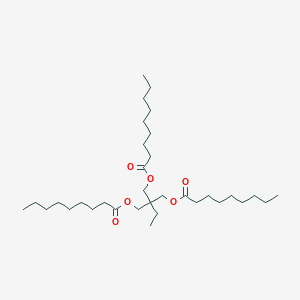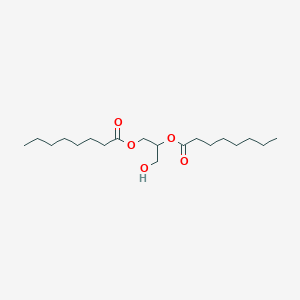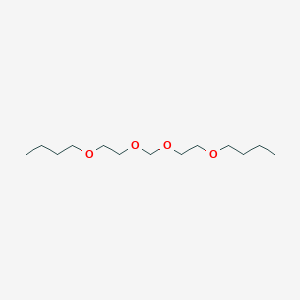
5,8,10,13-Tetraoxaheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,10,13-Tetraoxaheptadecane, also known as crown ether, is a cyclic polyether with a wide range of applications in scientific research. Its unique chemical structure allows it to selectively bind with metal ions, making it a valuable tool in various fields of study. In
作用機序
The mechanism of action of 5,8,10,13-Tetraoxaheptadecane involves the formation of a complex with metal ions through its oxygen atoms. The cyclic structure of the molecule allows for a snug fit around the metal ion, resulting in a stable complex. This complexation process has been extensively studied and characterized, providing valuable insights into the binding properties of 5,8,10,13-Tetraoxaheptadecane ethers.
生化学的および生理学的効果
5,8,10,13-Tetraoxaheptadecane has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with biological processes. However, its use in biological systems is limited due to its hydrophobic nature, which restricts its solubility in aqueous solutions.
実験室実験の利点と制限
The advantages of using 5,8,10,13-Tetraoxaheptadecane in lab experiments include its high selectivity for metal ions, ease of synthesis, and stability of the resulting complexes. It is also relatively inexpensive compared to other metal ion chelating agents. However, its hydrophobic nature limits its solubility in aqueous solutions, making it unsuitable for use in biological systems. Its selectivity for metal ions can also be a limitation in some cases, as it may not bind with other target molecules.
将来の方向性
There are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane in scientific research. One potential area of application is in the development of new metal ion sensors for environmental monitoring and detection of heavy metal contamination. Another area of interest is in the use of 5,8,10,13-Tetraoxaheptadecane ethers as drug delivery agents, where their ability to selectively bind with metal ions can be exploited to target specific tissues or cells. Additionally, further research is needed to explore the potential of 5,8,10,13-Tetraoxaheptadecane ethers in biological systems and to develop new synthesis methods for more efficient and sustainable production.
Conclusion
In conclusion, 5,8,10,13-Tetraoxaheptadecane, or 5,8,10,13-Tetraoxaheptadecane ether, is a valuable tool in scientific research due to its ability to selectively bind with metal ions. Its synthesis method has been optimized for high yields and purity, and it has been extensively used in various fields of study. Its mechanism of action involves the formation of stable complexes with metal ions through its oxygen atoms. While it has minimal biochemical and physiological effects, its hydrophobic nature limits its use in biological systems. However, there are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane ethers in scientific research, including the development of new metal ion sensors and drug delivery agents.
合成法
The synthesis of 5,8,10,13-Tetraoxaheptadecane involves the reaction of 1,2-dibromoethane with ethylene glycol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydride to remove the bromine atoms, yielding 5,8,10,13-Tetraoxaheptadecane. This method has been widely used and optimized for high yields and purity.
科学的研究の応用
5,8,10,13-Tetraoxaheptadecane has been extensively used in various scientific research applications. Its ability to selectively bind with metal ions has made it a valuable tool in analytical chemistry, particularly in the identification and quantification of metal ions in complex mixtures. It has also been used in the separation and purification of metal ions from solutions.
特性
CAS番号 |
17392-22-2 |
|---|---|
製品名 |
5,8,10,13-Tetraoxaheptadecane |
分子式 |
C13H28O4 |
分子量 |
248.36 g/mol |
IUPAC名 |
1-[2-(2-butoxyethoxymethoxy)ethoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-3-5-7-14-9-11-16-13-17-12-10-15-8-6-4-2/h3-13H2,1-2H3 |
InChIキー |
MHKHVNAGXJGYIT-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCOCCOCCCC |
正規SMILES |
CCCCOCCOCOCCOCCCC |
その他のCAS番号 |
17392-22-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



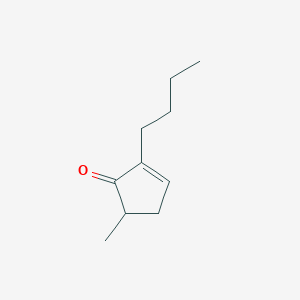
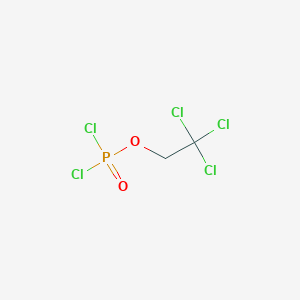
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
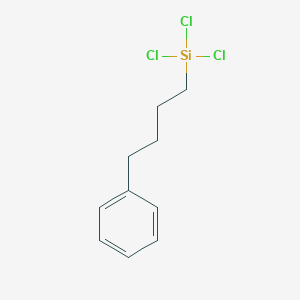
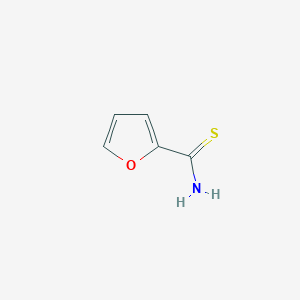
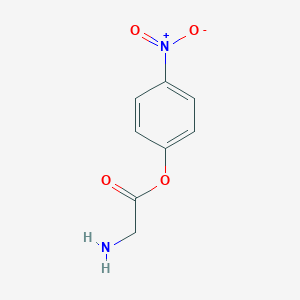
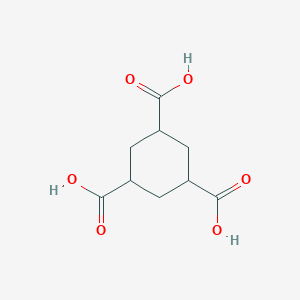
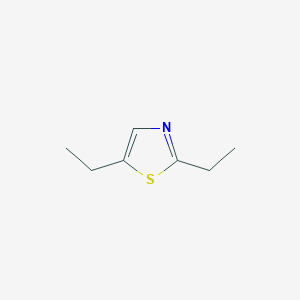
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
